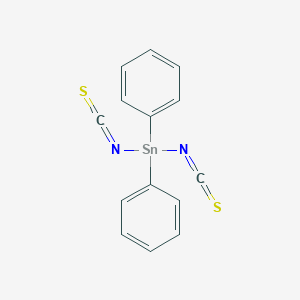
Stannane, diisothiocyanatodiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, diisothiocyanatodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to two phenyl groups and two isothiocyanate groups, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .
Industrial Production Methods
On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: It can be reduced to form lower oxidation state tin compounds, which have applications in organic synthesis.
Substitution: The isothiocyanate groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Major Products Formed
Applications De Recherche Scientifique
Stannane, diisothiocyanatodiphenyl- has found applications in several scientific research areas, including:
Mécanisme D'action
The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stannane, diisothiocyanatodiphenyl- include other organotin compounds such as tributyltin hydride, triphenyltin chloride, and dibutyltin oxide. These compounds share some chemical properties but differ in their specific applications and reactivity .
Uniqueness
This compound’s ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable reagent in both research and industrial settings .
Propriétés
Numéro CAS |
21001-81-0 |
|---|---|
Formule moléculaire |
C14H10N2S2Sn |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
diisothiocyanato(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2 |
Clé InChI |
VBBLHFYJSABZTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
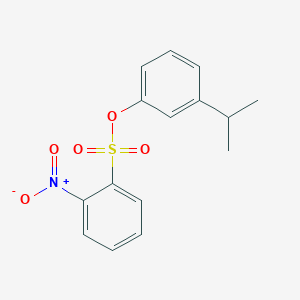

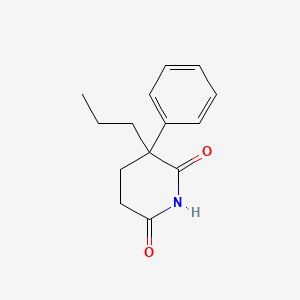

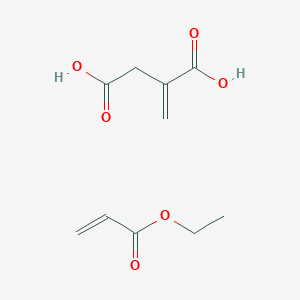
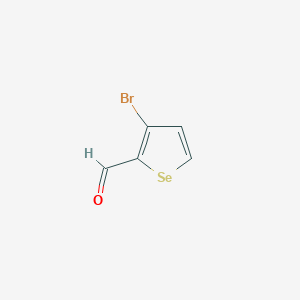
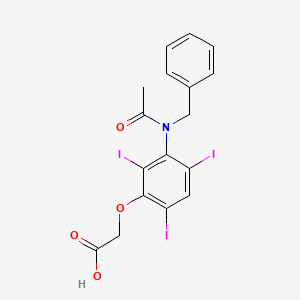

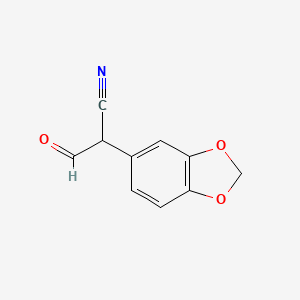
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
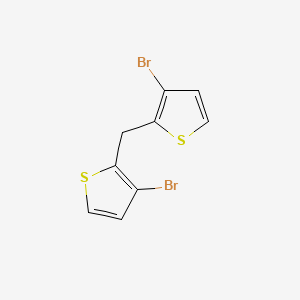
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
